molecular formula C22H25N5O3 B6564199 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide CAS No. 946368-92-9

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide

Cat. No.: B6564199
CAS No.: 946368-92-9
M. Wt: 407.5 g/mol
InChI Key: WQRUTHPPWJRWRB-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide is a complex organic compound featuring a unique structure that incorporates both pyrimidine and benzamide functionalities. This compound’s multifaceted nature makes it a subject of intense scientific interest, especially in the realms of organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

Target of Action

TCMDC-124726, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide, has been identified to target the Plasmodium falciparum Asparagine tRNA synthetase (PfAsnRS) and PfCLK3 . PfAsnRS is an enzyme that plays a crucial role in protein translation by charging tRNA with asparagine . PfCLK3 is an essential malarial kinase that plays a critical role in the regulation of malarial parasite RNA splicing .

Mode of Action

TCMDC-124726 interacts with its targets leading to significant changes in their function. It inhibits PfAsnRS via enzyme-mediated production of an Asn-TCMDC-124726 adduct . This inhibition disrupts protein translation and activates the amino acid starvation response . For PfCLK3, TCMDC-124726 acts as a covalent inhibitor .

Biochemical Pathways

The inhibition of PfAsnRS and PfCLK3 by TCMDC-124726 affects the protein translation and RNA splicing pathways respectively . These disruptions can lead to downstream effects such as impaired growth and development of the Plasmodium falciparum parasite .

Pharmacokinetics

The compound’s potent activity against parasite cultures suggests it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of TCMDC-124726’s action include the inhibition of protein translation and activation of the amino acid starvation response due to PfAsnRS inhibition . The covalent inhibition of PfCLK3 disrupts the regulation of malarial parasite RNA splicing .

Action Environment

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest it may be effective in a variety of biological environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide typically involves a multi-step process:

  • Formation of the Pyrimidine Moiety: : Starting with 2,6-dimethylpyrimidin-4-amine, the dimethylamine group is introduced through nucleophilic substitution reactions.

  • Amination Process: : The amination of 4-nitroaniline with the dimethylamino pyrimidine derivative under reductive conditions.

  • Benzamide Formation: : Coupling this intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis may be streamlined for scalability:

  • Continuous Flow Systems: : Implementing continuous flow chemistry to enhance reaction efficiency and control.

  • Optimization of Reaction Conditions: : Utilizing automated systems to optimize temperature, pressure, and reactant concentrations.

  • Purification Methods: : Employing crystallization, chromatography, and other purification techniques to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly on the dimethoxybenzamide ring, yielding quinone derivatives.

  • Reduction: : The nitro groups in the precursor stages can be reduced to amine groups, facilitating further substitution reactions.

  • Substitution: : Nucleophilic aromatic substitution occurs readily due to the electron-deficient nature of the pyrimidine ring.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.

  • Solvents: : Dimethylformamide, dichloromethane, ethanol.

Major Products Formed from These Reactions

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Amine derivatives, suitable for further chemical modifications.

  • Substitution: : Various substituted phenyl and pyrimidine derivatives.

Scientific Research Applications

Use in Chemistry

  • Synthesis of Analogues: : To study structure-activity relationships and improve pharmacological profiles.

  • Catalysis: : Used as a ligand or a precursor in the synthesis of catalysts.

Use in Biology

  • Probe for Enzymatic Studies: : Used as a fluorescent probe to study enzyme activity and binding sites.

  • Cellular Imaging: : Employed in live-cell imaging techniques due to its fluorescent properties.

Use in Medicine

  • Pharmacology: : Investigated for its potential as a therapeutic agent in treating various diseases such as cancer due to its ability to interfere with cellular pathways.

Use in Industry

  • Material Science: : Utilized in the development of novel materials with specific electronic properties.

  • Agriculture: : Studied for its potential use in the development of new pesticides or herbicides.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other compounds like 4-(dimethylamino)benzamide derivatives, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide stands out due to its unique substitution pattern and its broader range of applications.

Similar Compounds

  • 4-(dimethylamino)benzamide

  • 2,6-dimethylpyrimidin-4-amine

  • 3,5-dimethoxybenzoic acid derivatives

Conclusion

This compound is a compound of significant scientific interest. Its preparation involves sophisticated synthetic routes and its applications span across chemistry, biology, medicine, and industry. Its unique structure and versatile nature make it a valuable subject of study in various fields of research.

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-14-10-20(27(2)3)26-22(23-14)25-17-8-6-16(7-9-17)24-21(28)15-11-18(29-4)13-19(12-15)30-5/h6-13H,1-5H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRUTHPPWJRWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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